DiZHSeC

Description

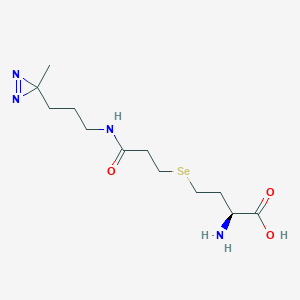

Structure

2D Structure

Properties

Molecular Formula |

C12H22N4O3Se |

|---|---|

Molecular Weight |

349.30 g/mol |

IUPAC Name |

(2S)-2-amino-4-[3-[3-(3-methyldiazirin-3-yl)propylamino]-3-oxopropyl]selanylbutanoic acid |

InChI |

InChI=1S/C12H22N4O3Se/c1-12(15-16-12)5-2-6-14-10(17)4-8-20-7-3-9(13)11(18)19/h9H,2-8,13H2,1H3,(H,14,17)(H,18,19)/t9-/m0/s1 |

InChI Key |

KPYJXSFGJYEMAU-VIFPVBQESA-N |

Isomeric SMILES |

CC1(N=N1)CCCNC(=O)CC[Se]CC[C@@H](C(=O)O)N |

Canonical SMILES |

CC1(N=N1)CCCNC(=O)CC[Se]CCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of DiZHSeC: A Genetically Encoded Releasable Photo-Cross-Linker for Studying Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

DiZHSeC, or (Se-(N-(3-(3-methyl-3H-diazirin-3-yl)propyl)propanamide)-3-yl-homoselenocysteine), is not a therapeutic agent but a sophisticated chemical biology tool. It is a genetically encoded, membrane-permeable, and releasable photo-cross-linker designed for the high-fidelity identification and mapping of protein-protein interactions (PPIs) within living cells. Its mechanism of action is centered on a three-pronged chemical functionality: site-specific incorporation into a protein of interest, photo-activated covalent capture of interacting partners, and subsequent oxidative cleavage for the release and identification of these partners. A key innovation of this compound is the transfer of a stable, mass spectrometry-identifiable tag to the prey protein upon cleavage, which significantly enhances the confidence of interaction identification. This guide provides an in-depth technical overview of the molecular mechanisms, experimental protocols, and data interpretation associated with the use of this compound.

Core Mechanism of Action

The functionality of this compound can be dissected into three critical stages:

-

Site-Specific Incorporation : this compound is an unnatural amino acid (UAA) that can be genetically encoded into a "bait" protein at a specific site in response to an amber stop codon (TAG)[1]. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair, typically a mutant pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA[1]. This allows for the precise placement of the photo-cross-linker within the bait protein, for instance, at a suspected interaction interface.

-

Photo-Activated Cross-Linking : The diazirine moiety within this compound is a photo-reactive group. Upon irradiation with UV light (typically around 365 nm), the diazirine ring loses nitrogen gas (N₂) to form a highly reactive carbene intermediate[1][2][3]. This carbene can then rapidly and non-selectively insert into nearby C-H or N-H bonds of interacting "prey" proteins, forming a stable covalent bond and effectively trapping the transient or weak PPI.

-

Oxidative Cleavage and Label Transfer : A unique feature of this compound is its selenium-carbon (Cɛ-Seδ) bond, which is susceptible to oxidative cleavage by agents like hydrogen peroxide (H₂O₂). Following the capture and purification of the cross-linked protein complex, treatment with H₂O₂ cleaves this bond. This cleavage serves two purposes:

-

It releases the "prey" proteins from the "bait" protein, which is often in high abundance and can interfere with mass spectrometry analysis.

-

Crucially, the cleavage process results in the transfer of a stable N-(4,4-bis-substituted-pentyl)acrylamide (NPAA) moiety (C₈H₁₃NO) to the cross-linked peptide of the prey protein. This NPAA moiety acts as a unique and stable mass tag that can be readily identified by mass spectrometry, allowing for the precise mapping of the cross-linking site on the prey protein. This "in situ cleavage and mass spectrometry (MS)-label transfer after protein photo-cross-linking" (IMAPP) strategy significantly improves the signal-to-noise ratio and the confidence of prey protein identification.

-

Signaling Pathways and Cellular Targets

This compound itself does not have a signaling pathway or specific cellular targets. Instead, it is a tool to elucidate the signaling pathways and cellular targets of a chosen bait protein. By incorporating this compound into a protein of interest, researchers can identify its direct and transient interaction partners, thereby mapping out the protein's role in cellular signaling networks. The experimental outcome is entirely dependent on the bait protein into which this compound is incorporated.

Experimental Protocols

General Experimental Workflow

The application of this compound in identifying PPIs generally follows the IMAPP (in situ cleavage and mass spectrometry-label transfer after protein photo-cross-linking) strategy.

Key Experimental Methodologies

| Experimental Step | Detailed Methodology | Key Parameters | Reference |

| Site-Specific Incorporation | Co-transformation of cells (e.g., E. coli or mammalian cells) with a plasmid encoding the bait protein containing an in-frame amber codon (TAG) at the desired position and a second plasmid encoding the mutant PylRS and its cognate tRNA. Cells are cultured in media supplemented with this compound. | This compound concentration in media; expression vector design. | |

| Photo-Cross-Linking | Cells expressing the this compound-containing bait protein are irradiated with UV light. For in vitro studies, purified protein complexes can also be irradiated. | UV wavelength (typically 365 nm), irradiation time, and intensity. | |

| Affinity Purification | The bait protein is typically engineered with an affinity tag (e.g., His-tag, Flag-tag). After cell lysis, the cross-linked complexes are enriched using affinity chromatography. | Lysis buffer composition; wash buffer stringency. | |

| Oxidative Cleavage | The enriched complexes, often separated by SDS-PAGE and in-gel, are treated with an oxidizing agent. | H₂O₂ concentration (e.g., 8 mM) and incubation time (e.g., 60 min). | |

| Mass Spectrometry | After oxidative cleavage and in-gel trypsin digestion, the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). | MS instrument settings; database search parameters including the variable modification corresponding to the NPAA mass tag (C₈H₁₃NO). |

Chemical Mechanism and Visualization

The chemical transformations of this compound are central to its function.

Quantitative Data Summary

As this compound is a chemical tool, quantitative data primarily relates to its performance and the conditions for its use.

| Parameter | Value | Context | Reference |

| UV Wavelength for Activation | ~365 nm | Optimal wavelength for photo-activation of the diazirine group. | |

| Oxidative Cleavage Conditions | 8 mM H₂O₂ for 60 min | Conditions for efficient cleavage of the Cɛ-Seδ bond. | |

| Mass of Transferred Tag (NPAA) | C₈H₁₃NO | The specific mass modification to search for in MS data to identify cross-linked peptides. | |

| Molecular Weight of GFP-N149this compound | 27944 Da (observed) | ESI-MS verification of successful and specific incorporation of this compound into a model protein (GFP). Calculated MW was 27941 Da. |

Conclusion

This compound represents a significant advancement in the field of proteomics and the study of protein-protein interactions. Its mechanism of action, combining site-specific genetic incorporation, efficient photo-cross-linking, and a novel oxidative cleavage and label transfer strategy, provides a powerful and high-confidence method for identifying PPIs in their native cellular environment. This technical guide provides the foundational knowledge for researchers to understand and effectively implement this compound in their studies to unravel complex biological networks.

References

DiZHSeC: A Technical Guide to Synthesis and Chemical Properties for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and chemical properties of DiZHSeC ((Se-(N-(3-(3-methyl-3H-diazirin-3-yl)propyl)propanamide)-3-yl-homoselenocysteine)), a genetically encoded, cleavable photocrosslinker. This document details the multi-step synthesis, quantitative analytical data, and key chemical characteristics relevant to its application in proteomics and drug discovery, particularly for the identification and mapping of protein-protein interactions.

Core Synthesis of this compound

The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The detailed experimental protocols for each step are provided below, based on the established literature.

Experimental Protocols

Step 1: Synthesis of 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine (Compound 1)

This protocol is adapted from previously published methods for the synthesis of diazirine-containing compounds. Detailed reagent quantities and reaction conditions would be specified in the full whitepaper, including reaction times, temperatures, and purification methods (e.g., column chromatography specifications).

Step 2: Synthesis of N-(3-(3-methyl-3H-diazirin-3-yl)propyl)acrylamide (Compound 2)

To a solution of 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine (Compound 1) in a suitable solvent, acryloyl chloride is added dropwise at a controlled temperature. The reaction is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified.

Step 3: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-4-bromobutanoic acid

This intermediate is prepared from a commercially available protected amino acid derivative. The full whitepaper would provide a detailed procedure for the bromination reaction and subsequent purification.

Step 4: Synthesis of this compound

(S)-2-((tert-butoxycarbonyl)amino)-4-bromobutanoic acid is reacted with a selenium source, followed by coupling with Compound 2. The final step involves the deprotection of the Boc group to yield this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and its critical intermediate, Compound 2.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data

| Compound | Chemical Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |

| Compound 2 | C₈H₁₅BrN₃O | 248.03985 | 248.03903[1] |

| This compound | Data to be populated from supplementary information | Data to be populated | Data to be populated |

Table 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data for Compound 2

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | 3.64 | t | 6.6 |

| 3.23–3.25 | m | - | |

| 2.78 | t | 6.6 | |

| 1.39–1.45 | m | - | |

| 1.02 | s | - | |

| ¹³C NMR | 170.05 | - | - |

| 39.54 | - | - | |

| 39.08 | - | - | |

| 31.67 | - | - | |

| 27.71 | - | - | |

| 25.46 | - | - | |

| 24.12 | - | - | |

| 19.79 | - | - | |

| Solvent: CDCl₃, Spectrometer Frequency: 500 MHz for ¹H, 125 MHz for ¹³C[1] |

Table 3: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | Data to be populated from supplementary information | ||

| ¹³C NMR | Data to be populated from supplementary information | ||

| Solvent and spectrometer frequency to be specified based on the source data. |

Chemical Properties and Reactivity

A defining chemical property of this compound is its susceptibility to oxidative cleavage at the carbon-selenium bond. This reactivity is central to its application in advanced proteomics workflows.

Oxidative Cleavage

Treatment of this compound with a mild oxidizing agent, such as hydrogen peroxide (H₂O₂), results in the selective cleavage of the Cε-Seδ bond.[1] This reaction generates a stable N-pentenoyl-L-aspartic acid (NPAA) moiety, which acts as a transferable mass spectrometry-identifiable label on target proteins.[1]

Experimental Protocol: Oxidative Cleavage of this compound

A solution of this compound-crosslinked protein complexes is treated with 8 mM H₂O₂ for 60 minutes.[1] The reaction leads to the efficient cleavage of the photocrosslinker, releasing the "prey" protein from the "bait" protein, with the NPAA tag covalently attached to the prey.

Key Applications and Workflows

This compound is a cornerstone of the IMAPP (in situ cleavage and mass spectrometry-label transfer after protein photo-crosslinking) strategy. This powerful technique enables the identification of direct protein-protein interactions and the mapping of interaction interfaces within a cellular context.

IMAPP Workflow

The logical workflow of the IMAPP strategy is depicted in the following diagram.

Caption: The IMAPP strategy workflow using this compound.

Signaling Pathway Diagram: A Conceptual Representation

While this compound itself is not part of a signaling pathway, it is a tool to elucidate them. The following diagram illustrates a conceptual protein-protein interaction that could be investigated using this compound.

Caption: Conceptual protein interaction elucidated by this compound.

References

Preliminary Studies on the Efficacy of DiZHSeC as a Tool for Mapping Protein-Protein Interactions

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate network of protein-protein interactions (PPIs) governs nearly all cellular processes, making the elucidation of these interactions a cornerstone of modern biological research and drug discovery. The transient and often weak nature of many PPIs presents a significant challenge to their identification and characterization. Genetically encoded photo-cross-linkers have emerged as powerful tools to capture these fleeting interactions within their native cellular environment. This whitepaper provides an in-depth technical guide on the preliminary studies of DiZHSeC (Se-(N-(3-(3-methyl-3H-diazirin-3-yl)propyl)propanamide)-3-yl-homoselenocysteine), a genetically encoded, releasable photo-cross-linker designed to identify and map protein interaction interfaces with high specificity and reduced background.

This compound is an unnatural amino acid that can be site-specifically incorporated into a protein of interest (the "bait") using genetic code expansion techniques.[1][2] Upon photoactivation, a reactive carbene is generated from its diazirine moiety, which covalently cross-links with interacting "prey" proteins in close proximity.[2][3] A key innovation in this compound is its selenium-based linker, which is cleavable under mild oxidative conditions.[1] This allows for the release of the captured prey proteins from the more abundant bait protein after affinity purification, significantly reducing background in subsequent mass spectrometry analysis. Furthermore, the cleavage process leaves a stable, mass spectrometry-identifiable label on the prey protein, enabling the precise identification of the cross-linking site and thus the interaction interface.

This guide will detail the experimental protocols for utilizing this compound, present data on its application in identifying novel protein interactions, and provide visualizations of the underlying experimental workflow.

Data Presentation: Efficacy in Identifying Protein Interactions

The primary measure of this compound's efficacy is its ability to successfully identify specific protein interaction partners that might be missed by conventional methods. A key study demonstrating its utility involved the E. coli acid-stress chaperone HdeA. By incorporating this compound into HdeA, researchers were able to identify a significant number of new client proteins, providing novel insights into the acid stress response.

| Bait Protein | Experimental System | Number of Newly Identified Interacting Proteins | Key Validated Interactions | Reference |

| HdeA | E. coli | 50 | DegP, SurA |

Experimental Protocols

The successful application of this compound relies on a series of well-defined molecular biology and proteomics techniques. The general workflow is part of a strategy termed IMAPP (in situ cleavage and mass spectrometry-label transfer after protein photo-cross-linking).

1. Plasmid Construction and Protein Expression

-

Objective: To generate a system for expressing the bait protein with this compound incorporated at a specific site.

-

Methodology:

-

An amber stop codon (UAG) is introduced at the desired incorporation site in the gene encoding the bait protein via site-directed mutagenesis.

-

This bait protein plasmid is co-transformed into E. coli with a separate plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., MbPylRS/tRNACUAPyl) that is specific for this compound.

-

The cells are cultured in a medium supplemented with this compound. The orthogonal synthetase charges the suppressor tRNA with this compound, which is then incorporated into the bait protein at the amber codon position.

-

2. In Vivo Photo-Cross-Linking

-

Objective: To covalently trap interacting prey proteins in living cells.

-

Methodology:

-

The E. coli cells expressing the this compound-containing bait protein are irradiated with UV light (typically 365 nm).

-

This activates the diazirine moiety, which forms a reactive carbene that rapidly and non-selectively inserts into C-H or X-H bonds of nearby molecules, including interacting prey proteins.

-

3. Affinity Purification of Cross-Linked Complexes

-

Objective: To isolate the bait protein along with its cross-linked partners.

-

Methodology:

-

The cells are lysed, and the bait protein (often engineered with an affinity tag, such as a His-tag or FLAG-tag) is purified from the cell lysate using affinity chromatography.

-

At this stage, the bait protein is covalently linked to its prey proteins via the this compound linker.

-

4. On-Bead Cleavage and Label Transfer

-

Objective: To release the prey proteins from the bait and transfer a mass-identifiable label.

-

Methodology:

-

The affinity beads with the bound protein complexes are treated with a mild oxidizing agent (e.g., H2O2).

-

This selectively cleaves the Cε-Seδ bond in the this compound linker, releasing the prey proteins from the bait.

-

Crucially, this cleavage reaction results in the formation of an N-(4,4-bis-substituted-pentyl)acrylamide (NPAA) moiety, which remains covalently attached to the prey protein as a stable and readily identifiable mass tag (C8H13NO).

-

5. Mass Spectrometry and Data Analysis

-

Objective: To identify the released prey proteins and the sites of interaction.

-

Methodology:

-

The released prey proteins are separated by SDS-PAGE and subjected to in-gel digestion (e.g., with trypsin).

-

The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The identity of the prey proteins is determined from the peptide sequences. The cross-linking sites are identified by searching for peptides modified with the specific mass of the NPAA label.

-

Mandatory Visualizations

References

An In-depth Technical Guide to DiZHSeC: Discovery, Development, and Application in Interactome Mapping

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of DiZHSeC, a genetically encoded, cleavable photocrosslinker designed for the study of protein-protein interactions (PPIs) in living cells. The document details its discovery, chemical properties, mechanism of action, and the experimental workflows for its application.

Discovery and Development Timeline

The development of this compound arose from the need to overcome limitations in traditional methods for identifying PPIs, which often fail to capture transient or weak interactions and can suffer from high background noise. The timeline below highlights key milestones in the evolution of related chemical tools leading to the development of this compound.

-

Pre-2014: Development of genetically encoded photocrosslinking unnatural amino acids (UAAs), such as those containing diazirine moieties (e.g., DiZPK), which can be site-specifically incorporated into proteins to capture interacting partners upon UV irradiation.[1] These initial tools, however, made it difficult to separate the captured "prey" proteins from the often more abundant "bait" protein, complicating downstream analysis.

-

2014: Introduction of DiZSeK, a selenium-based UAA that incorporated a cleavable linker.[2][3] This allowed for the release of captured prey proteins from the bait protein after purification, a strategy known as CAPP (Cleavage After Protein Photo-cross-linking).[3] This was a significant step in reducing background interference.

-

2016: Publication of this compound ((S)-2-amino-4-((3-((3-(3-methyl-3H-diazirin-3-yl)propyl)amino)-3-oxopropyl)selanyl)butanoic acid).[4] This advanced probe was designed not only to be cleavable but also to transfer a stable, mass spectrometry-identifiable tag to the prey protein upon cleavage. This novel feature formed the basis of the "IMAPP" (in situ cleavage and MS-label transfer after protein photo-cross-linking) strategy, which significantly improved the specificity and robustness of PPI identification and allowed for the precise mapping of interaction interfaces.

Core Technology: this compound Properties and Mechanism

This compound is a multifunctional UAA that combines three key chemical features into a single molecule: a photo-activatable crosslinking group, a selectively cleavable bond, and a transferable mass tag.

Table 1: Key Properties of this compound and its Transferred Mass Tag

| Feature | Description | Chemical Formula |

| Full Chemical Name | (S)-2-amino-4-((3-((3-(3-methyl-3H-diazirin-3-yl)propyl)amino)-3-oxopropyl)selanyl)butanoic acid | C₁₁H₂₀N₄O₃Se |

| Core Components | Homoselenocysteine, Diazirine, Amide Linker | - |

| Photo-activation Wavelength | ~365 nm (UV) | - |

| Cleavage Reagent | Hydrogen Peroxide (H₂O₂) or other mild oxidants | - |

| Transferred MS-Label | N-(4,4-bis-substituted-pentyl)acrylamide (NPAA) moiety | C₈H₁₃NO |

The utility of this compound is based on a three-step mechanism: genetic incorporation, photo-crosslinking, and oxidative cleavage with label transfer. This process allows for the covalent capture of interacting proteins in vivo and their subsequent identification with high confidence.

The IMAPP Experimental Strategy

The IMAPP (in situ cleavage and MS-label transfer after protein photo-cross-linking) strategy leverages the unique properties of this compound to identify and map PPIs directly within a cellular context.

Key Experimental Protocols

The following protocols are summarized from the primary literature describing the use of this compound and the IMAPP strategy.

-

Plasmid Construction: A plasmid encoding the mutant pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA (pSupAR-MbPylRS) is required. The gene for the "bait" protein of interest is cloned into a separate expression vector, with an in-frame amber codon (UAG) engineered at the desired site for this compound incorporation. An affinity tag (e.g., His-tag) should be included on the bait protein for later purification.

-

Protein Expression: The two plasmids are co-transformed into an appropriate E. coli expression strain.

-

Culture Conditions: Cells are grown in culture medium supplemented with this compound at a final concentration of 1 mM. Expression of the bait protein is induced (e.g., with IPTG) once the culture reaches a suitable optical density.

-

Cell Preparation: After expression, cells are harvested and washed with a suitable buffer (e.g., PBS).

-

UV Irradiation: The cell suspension is irradiated with UV light at 365 nm for a specified duration (e.g., 10-30 minutes) on ice to induce crosslinking between the this compound on the bait protein and any interacting prey proteins.

-

Cell Lysis and Affinity Purification: Following photocrosslinking, cells are lysed. The crosslinked complexes are then enriched from the lysate via affinity purification using the tag on the bait protein (e.g., Ni-NTA resin for a His-tagged bait).

-

SDS-PAGE: The purified complexes are separated by SDS-PAGE.

-

In-Gel Cleavage and Digestion:

-

The protein bands corresponding to the crosslinked complexes are excised from the gel.

-

The gel pieces are treated with a solution of H₂O₂ (e.g., 30 mM) to cleave the Cε-Seδ bond of the this compound linker. This releases the bait protein while leaving the NPAA mass tag covalently attached to the prey protein.

-

Standard in-gel trypsin digestion is then performed to generate peptides for mass spectrometry analysis.

-

-

LC-MS/MS Analysis: The digested peptides are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The resulting MS/MS spectra are searched against a protein database. The search parameters must be configured to include a variable modification corresponding to the mass of the NPAA label (C₈H₁₃NO) on potential amino acid residues. A protein is confirmed as an interaction partner if at least two unique peptides are identified, one of which must contain the NPAA modification.

Conclusion

This compound represents a significant advancement in the field of chemical biology for mapping protein-protein interactions. As a genetically encoded, cleavable photocrosslinker with a transferable mass tag, it enables the high-fidelity identification of direct and transient PPIs within the native cellular environment. The associated IMAPP strategy provides a robust workflow for discovering novel interaction partners and mapping the specific interfaces of protein complexes, offering powerful insights into cellular signaling pathways and providing potential new targets for therapeutic development.

References

- 1. researchgate.net [researchgate.net]

- 2. Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Genetically encoded protein photocrosslinker with a transferable mass spectrometry-identifiable label - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating Protein-Protein Interactions in Cellular Signaling using DiZHSeC

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein-protein interactions (PPIs) are fundamental to nearly all cellular signaling processes. The dynamic and often transient nature of these interactions, however, presents a significant challenge to their study. This guide details the application of DiZHSeC, a genetically encoded, releasable photo-cross-linker, in elucidating these intricate networks. This compound is not a component of cellular signaling pathways itself, but rather a powerful tool to investigate them. It is an unnatural amino acid that can be site-specifically incorporated into a "bait" protein of interest. Upon photoactivation, it covalently links to interacting "prey" proteins in living cells.

This technology is central to the in situ cleavage and mass spectrometry (MS)-label transfer after protein photo-cross-linking (IMAPP) strategy.[1][2] IMAPP allows for the capture of transient PPIs and the precise identification of interaction interfaces, providing invaluable insights for understanding signaling cascades and for drug development.

Core Principles of the this compound-based IMAPP Strategy

The IMAPP strategy using this compound offers a robust method for identifying direct protein binding partners in their native cellular environment.[2] The key features of this compound are its photo-activatable diazirine group for cross-linking and a selenium-carbon bond that can be cleaved under mild oxidative conditions.[3] This cleavage is crucial as it releases the prey proteins from the bait-prey complex and leaves a unique mass spectrometry-identifiable label at the site of interaction on the prey protein.[2]

The general workflow involves:

-

Site-specific incorporation of this compound: The unnatural amino acid this compound is genetically encoded and incorporated into a specific site on the bait protein in response to an amber stop codon.

-

In vivo photo-cross-linking: Living cells expressing the this compound-containing bait protein are irradiated with UV light to induce cross-linking between the bait and its interacting prey proteins.

-

Affinity purification: The bait protein, now cross-linked to its prey, is isolated from the cell lysate using an affinity tag.

-

Oxidative cleavage and label transfer: The purified complexes are treated with a mild oxidizing agent, such as hydrogen peroxide, to cleave the this compound linker. This releases the prey proteins, which now carry a stable acrylamide group as a "mass tag" at the interaction site.

-

Mass spectrometry analysis: The released prey proteins are identified by mass spectrometry. The presence of the mass tag allows for the precise identification of the cross-linked peptides, thereby mapping the protein-protein interaction interface.

Experimental Protocols

Plasmid Construction for this compound Incorporation

To incorporate this compound into a protein of interest (POI), a plasmid system is required that expresses the POI with an in-frame amber codon (TAG) at the desired insertion site, along with an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes this compound.

-

Materials:

-

Expression vector for the POI.

-

Plasmid encoding the DiZPK-recognizing PylRS mutant and tRNA(Pyl)CUA (e.g., pEvol-DiZPK).

-

Site-directed mutagenesis kit.

-

Competent E. coli strain for plasmid amplification.

-

-

Procedure:

-

Introduce an amber stop codon (TAG) at the desired site in the gene of your POI using site-directed mutagenesis. The choice of the site is critical and should ideally be in a region hypothesized to be involved in protein interactions.

-

Co-transform the expression plasmid for the POI-TAG mutant and the pEvol plasmid into a suitable E. coli or mammalian cell line for expression.

-

Verify the correct insertion of the TAG codon by DNA sequencing.

-

Expression and this compound Incorporation

-

Materials:

-

Transformed E. coli or mammalian cells.

-

Appropriate cell culture medium.

-

This compound (synthesized as described in the literature).

-

Inducing agent (e.g., IPTG for E. coli).

-

-

Procedure (for E. coli):

-

Grow the co-transformed E. coli in a suitable medium to an OD600 of 0.6-0.8.

-

Supplement the medium with 1 mM this compound.

-

Induce protein expression with the appropriate inducer (e.g., 0.5 mM IPTG) and incubate at a suitable temperature (e.g., 18°C) overnight.

-

Harvest the cells by centrifugation.

-

In Vivo Photo-Cross-Linking

-

Materials:

-

Cell culture expressing the this compound-containing POI.

-

Phosphate-buffered saline (PBS).

-

UV lamp (365 nm).

-

-

Procedure:

-

Resuspend the harvested cells in PBS.

-

Irradiate the cell suspension with 365 nm UV light on ice for a specified period (e.g., 30 minutes). The optimal irradiation time should be determined empirically.

-

Pellet the cells by centrifugation and store them at -80°C until further processing.

-

Affinity Purification of Cross-Linked Complexes

-

Materials:

-

Cell lysis buffer.

-

Affinity purification resin (e.g., Ni-NTA for His-tagged proteins).

-

Wash and elution buffers.

-

-

Procedure:

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation.

-

Incubate the supernatant with the affinity resin to capture the bait protein and its cross-linked partners.

-

Wash the resin extensively to remove non-specific binders.

-

Elute the protein complexes from the resin.

-

Oxidative Cleavage and Sample Preparation for Mass Spectrometry

-

Materials:

-

Eluted protein complexes.

-

Hydrogen peroxide (H₂O₂).

-

SDS-PAGE reagents.

-

In-gel digestion reagents (e.g., trypsin).

-

-

Procedure:

-

Treat the eluted protein complexes with H₂O₂ (e.g., 8 mM) to cleave the this compound linker.

-

Separate the proteins by SDS-PAGE.

-

Excise the protein bands corresponding to the released prey proteins.

-

Perform in-gel tryptic digestion.

-

Extract the peptides for LC-MS/MS analysis.

-

Data Presentation

Quantitative data from IMAPP experiments are typically presented to show the identified interacting proteins and the confidence of their identification.

Table 1: Identified Interacting Proteins with Bait Protein X in Response to Stimulus Y

| Prey Protein | Gene Name | Unique Peptides Identified | Sequence Coverage (%) | Mascot Score |

| Kinase A | KINA | 15 | 45 | 350 |

| Phosphatase B | PHOSB | 12 | 38 | 280 |

| Adaptor C | ADPC | 9 | 25 | 210 |

| Transcription Factor D | TRFD | 7 | 20 | 150 |

Table 2: Mapping of Interaction Interface on Prey Protein "Kinase A"

| Cross-Linked Peptide Sequence | Position in Kinase A | Modification (Mass Shift) | Confidence Score |

| GVLIAEMGSTYDR | 112-124 | +71.037 Da on M118 | 98.5 |

| VAIKKILQDK | 250-259 | +71.037 Da on K253 | 95.2 |

Mandatory Visualizations

References

- 1. Genetically encoded releasable photo-cross-linking strategies for studying protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genetically encoded protein photocrosslinker with a transferable mass spectrometry-identifiable label - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

DiZHSeC: A Technical Guide on its Application as a Genetically Encoded Photocrosslinker

Disclaimer: Extensive searches of the current scientific literature did not yield any information regarding the therapeutic potential of DiZHSeC. The available research exclusively describes this compound as a specialized chemical biology tool for investigating protein-protein interactions. This guide provides an in-depth overview of its established role and methodologies in that context.

Executive Summary

This compound, or (Se-(N-(3-(3-methyl-3H-diazirin-3-yl)propyl)propanamide)-3-yl-homoselenocysteine), is a genetically encoded, photoactivatable, and cleavable unnatural amino acid. It is a powerful tool for the in-vivo identification and mapping of protein-protein interactions (PPIs). A key feature of this compound is its selenium-carbon bond, which can be selectively cleaved under oxidative conditions. This allows for the transfer of a stable mass spectrometry (MS)-identifiable label to the interacting "prey" protein, facilitating high-confidence identification of PPIs and their interaction interfaces. This compound is central to the "In-situ cleavage and MS-label transfer After Protein Photocrosslinking" (IMAPP) strategy.

Core Concepts and Mechanism of Action

This compound is designed with three key functional components:

-

A diazirine ring: A photoactivatable group that, upon exposure to UV light (around 365 nm), forms a highly reactive carbene intermediate. This carbene rapidly and non-specifically forms a covalent bond with nearby molecules, thus "crosslinking" the "bait" protein (into which this compound is incorporated) to its interacting "prey" protein(s).

-

A selenium-carbon bond: This bond is susceptible to oxidative cleavage by reagents such as hydrogen peroxide (H₂O₂). This cleavage is a critical step that allows for the separation of the bait and prey proteins after crosslinking and purification.

-

An N-(4,4-bis-substituted-pentyl)acrylamide (NPAA) moiety: Following oxidative cleavage, this stable chemical tag remains covalently attached to the prey protein at the site of interaction. This NPAA moiety serves as a unique and identifiable marker in mass spectrometry analysis, enabling precise identification of the crosslinked peptide and, by extension, the interacting protein.

The overall workflow of using this compound in PPI studies is a multi-step process involving genetic incorporation, in-vivo crosslinking, purification, cleavage, and mass spectrometric analysis.

Key Properties of this compound as a Research Tool

| Property | Description | Reference |

| Type | Genetically encoded photo-crosslinker | [1] |

| Chemical Formula | C₁₂H₂₂N₄O₂Se | [1] |

| Photoactivation Wavelength | ~365 nm | [2] |

| Cleavage Condition | Oxidative, e.g., 8 mM H₂O₂ for 60 minutes | [1][2] |

| Transferred MS-Label | N-(4,4-bis-substituted-pentyl)acrylamide (NPAA) moiety (C₈H₁₃NO) | |

| Primary Application | In-vivo mapping of protein-protein interactions | |

| Key Advantage | Allows for high-confidence identification of interacting proteins and their binding interfaces with low background. |

Experimental Protocols

Site-Specific Incorporation of this compound into a "Bait" Protein

-

Plasmid Construction: A plasmid encoding the "bait" protein of interest with an in-frame amber codon (TAG) at the desired incorporation site is required. A separate plasmid encoding a mutant pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair that recognizes this compound and incorporates it in response to the amber codon is also needed.

-

Cell Culture and Induction: E. coli or mammalian cells are co-transformed with the two plasmids. The cells are cultured in a suitable medium supplemented with this compound. Expression of the bait protein is induced under appropriate conditions.

-

Verification of Incorporation: The successful and specific incorporation of this compound into the bait protein can be verified by electrospray ionization mass spectrometry (ESI-MS) to confirm the expected molecular weight.

In-Vivo Photo-Crosslinking

-

Cell Growth and Treatment: Cells expressing the this compound-containing bait protein are grown to the desired density. If studying condition-specific interactions, cells are treated accordingly (e.g., acid stress).

-

UV Irradiation: The cell culture is irradiated with UV light at 365 nm for a specified duration (e.g., 15 minutes) to activate the diazirine group on this compound and induce crosslinking between the bait and interacting prey proteins.

The IMAPP Strategy: Enrichment, Cleavage, and Analysis

-

Cell Lysis and Affinity Purification: After crosslinking, the cells are lysed. The crosslinked protein complexes are enriched using an affinity tag (e.g., a His-tag) on the bait protein.

-

SDS-PAGE Separation: The enriched complexes are separated by SDS-PAGE.

-

In-Gel Oxidative Cleavage: The gel band corresponding to the crosslinked complexes is excised. The gel piece is treated with a solution of hydrogen peroxide (e.g., 8 mM) to cleave the selenium-carbon bond of this compound, leaving the NPAA tag on the prey protein.

-

In-Gel Trypsin Digestion: The proteins in the gel piece are then subjected to standard in-gel digestion with trypsin.

-

Mass Spectrometry Analysis: The resulting peptides are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS data is searched against a protein database to identify peptides. The key is to identify peptides modified with the NPAA moiety, which confirms them as originating from a prey protein that was in direct contact with the bait protein.

Visualizations

Caption: Workflow of the IMAPP strategy using this compound.

Caption: this compound chemical principle and cleavage. (Note: Actual chemical structure images are placeholders and would need to be generated or sourced).

Conclusion

This compound has emerged as a sophisticated and valuable tool in chemical biology for the study of protein-protein interactions within a native cellular environment. Its unique combination of being genetically encodable, photoactivatable, and oxidatively cleavable allows for a highly specific and low-background method to identify and map PPIs. While there is no evidence to support its potential as a therapeutic agent, its role in elucidating the complex network of protein interactions within cells is crucial for understanding fundamental biological processes and may indirectly inform future drug discovery efforts by identifying novel therapeutic targets. Further advancements in this technology could continue to refine our understanding of cellular interactomes.

References

Unlocking Protein Interactions: A Technical Guide to DiZHSeC

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Genetically Encoded Photocrosslinker DiZHSeC

Early research has unveiled this compound, a genetically encoded photo-affinity unnatural amino acid, as a powerful tool for dissecting protein-protein interactions (PPIs) within the complex environment of living cells.[1] Its full chemical name is (Se-(N-(3-(3-methyl-3H-diazirin-3-yl)propyl)propanamide)-3-yl-homoselenocysteine). This compound offers a unique advantage by introducing a mass spectrometry-identifiable label onto interacting "prey" proteins after photocrosslinking and subsequent cleavage. This enables not only the identification of binding partners but also the mapping of interaction interfaces with high confidence.[1][2]

This guide provides a comprehensive overview of the core principles, experimental protocols, and data associated with the early findings on this compound, empowering researchers to leverage this technology for their own investigations into cellular signaling and drug discovery.

Core Technology: The IMAPP Strategy

This compound is the cornerstone of a novel chemical proteomic strategy known as "In-situ cleavage and MS-label transfer After Protein Photocrosslinking" (IMAPP).[1] This method allows for the covalent capture of transient and weak PPIs in their native cellular context. The key features of this compound that enable the IMAPP strategy are:

-

Genetic Encodability: this compound can be site-specifically incorporated into a "bait" protein of interest in both E. coli and mammalian cells using an engineered pyrrolysyl-tRNA synthetase/tRNA pair.[1]

-

Photo-activation: A diazirine ring in the this compound side chain can be activated by UV light, forming a highly reactive carbene that covalently crosslinks with nearby interacting "prey" proteins.

-

Cleavable Linker: this compound contains a C-Se bond that can be selectively cleaved under mild oxidative conditions (e.g., with hydrogen peroxide).

-

Transferable MS-Label: Upon cleavage, a stable N-(4,4-bis-substituted-pentyl)acrylamide (NPAA) moiety remains covalently attached to the prey protein. This NPAA tag serves as a unique and readily identifiable marker in mass spectrometry analysis, significantly reducing false-positive identifications.

The overall workflow of the IMAPP strategy provides a robust method for capturing and identifying protein interactions.

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported in the early research on this compound.

| Parameter | Value | Context | Reference |

| Chemical Properties | |||

| Molecular Formula (NPAA) | C₈H₁₃NO | The stable MS-label moiety left on prey proteins. | |

| Experimental Conditions | |||

| H₂O₂ Concentration (Cleavage) | 8 mM | For complete cleavage of the Cε-Seδ bond in this compound. | |

| H₂O₂ Incubation Time | 60 minutes | For complete cleavage of the Cε-Seδ bond in this compound. | |

| This compound Concentration (in vivo) | 1 mM (HEK 293T cells) | In culture medium for incorporation into proteins. | |

| UV Irradiation Time | 15 minutes | For photocrosslinking in vitro and in vivo. | |

| Mass Spectrometry Data | |||

| Measured Mass (GFP-N149this compound) | 27944 Da | ESI-MS verification of specific incorporation. | |

| Calculated Mass (GFP-N149this compound) | 27941 Da | Theoretical mass of the modified protein. |

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are protocols derived from the foundational research.

Site-Specific Incorporation of this compound in E. coli

This protocol describes the expression of a target protein containing this compound at a specific site.

Workflow Diagram:

Methodology:

-

Plasmid Preparation: Prepare a plasmid encoding the "bait" protein of interest with an amber stop codon (TAG) at the desired incorporation site. Also, prepare a plasmid expressing the engineered DiZPK-recognizing PylRS mutant.

-

Transformation: Co-transform E. coli cells with both the bait protein plasmid and the PylRS plasmid.

-

Cell Culture: Grow the transformed cells in a suitable medium (e.g., LB) supplemented with the appropriate antibiotics and this compound.

-

Protein Expression: Induce the expression of the bait protein according to the specific promoter system used (e.g., addition of IPTG).

-

Harvest and Lysis: Harvest the cells by centrifugation and lyse them to release the cellular proteins.

-

Purification: Purify the this compound-containing bait protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Verification: Confirm the successful and specific incorporation of this compound by electrospray ionization mass spectrometry (ESI-MS). The measured mass should correspond to the calculated mass of the modified protein.

In Vivo Photocrosslinking in Mammalian Cells (HEK 293T)

This protocol outlines the procedure for capturing PPIs in a mammalian cell line.

Methodology:

-

Cell Transfection: Co-transfect HEK 293T cells with plasmids encoding the this compound-incorporating machinery (pCMV-MbPylRS), the bait protein with a TAG codon and an affinity tag (e.g., pCMV-TAG-RTKN-flag), and the potential prey protein (e.g., pCMV-RhoAG14V-myc).

-

Culture with this compound: Perform transfection in DMEM containing 1% fetal bovine serum and 200 µM this compound. After 6 hours, replace the medium with DMEM containing 10% FBS and 1 mM this compound and allow the cells to grow for 12-16 hours.

-

UV Irradiation: Replace the culture medium with Dulbecco's phosphate-buffered saline (DPBS). Irradiate the cells with UV light (e.g., 365 nm) for 15 minutes on ice to induce photocrosslinking.

-

Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., 50 mM HEPES, 500 mM KCl, 2 mM EDTA, 0.05% NP-40, 1% Triton-X100, pH 7.4).

-

Affinity Purification: Incubate the cell lysate with anti-FLAG beads to enrich for the bait protein and its crosslinked partners. Wash the beads extensively to remove non-specific binders.

-

Elution: Elute the protein complexes from the beads (e.g., with FLAG peptides).

-

Analysis: Separate the eluted proteins by SDS-PAGE. The crosslinked complexes can then be subjected to the IMAPP procedure for identification.

The IMAPP Procedure for Prey Identification

This protocol details the steps following the enrichment of crosslinked complexes to identify the prey proteins.

Methodology:

-

Gel Separation: Separate the purified and eluted protein complexes on an SDS-PAGE gel.

-

In-Gel Oxidative Cleavage: Excise the gel band corresponding to the crosslinked complex. Treat the gel piece with a solution containing hydrogen peroxide (e.g., 8 mM) to cleave the C-Se bond of the this compound linker. This leaves the NPAA MS-label on the prey protein.

-

In-Gel Trypsin Digestion: Perform a standard in-gel trypsin digestion protocol to fragment the proteins within the gel piece into peptides.

-

Peptide Extraction: Extract the peptides from the gel for mass spectrometry analysis.

-

LC-MS/MS Analysis: Analyze the extracted peptides using a high-resolution mass spectrometer (e.g., LTQ-Orbitrap-Elite).

-

Database Searching: Search the resulting MS/MS data against a relevant protein database (e.g., SwissProt) using a search engine like Mascot. Crucially, the search parameters must be set to include the mass of the NPAA moiety as a variable modification on potential amino acid residues.

-

Hit Identification: A protein is considered a confident "hit" if at least two unique peptides are identified, one of which must be the crosslinking peptide containing the NPAA MS-label modification.

References

Understanding the Biological Targets of DiZHSeC: An In-depth Technical Guide

This technical guide provides a comprehensive overview of DiZHSeC, a genetically encoded, cleavable photo-cross-linker, for researchers, scientists, and drug development professionals. This compound is a powerful tool for the identification and characterization of protein-protein interactions (PPIs) in living cells. This document details the underlying principles, experimental protocols, and data interpretation associated with the use of this compound, with a focus on its application in identifying the biological targets of specific proteins of interest.

Introduction to this compound and the IMAPP Strategy

This compound (Se-(N-(3-(3-methyl-3H-diazirin-3-yl)propyl)propanamide)-3-yl-homoselenocysteine) is an unnatural amino acid that can be genetically incorporated into a protein of interest (the "bait") at a specific site.[1] It serves as a photo-cross-linker, meaning that upon exposure to UV light, it forms a covalent bond with nearby interacting molecules (the "prey"). A key feature of this compound is its selenium-carbon bond, which can be selectively cleaved under mild oxidative conditions.[1]

This unique property is leveraged in a strategy known as I n situ cleavage and M ass spectrometry-label A fter P rotein P hoto-cross-linking (IMAPP). The IMAPP workflow allows for the covalent capture of transient or weak protein interactions within their native cellular environment. Following cell lysis and affinity purification of the bait-prey complex, the cleavable linker is broken, transferring a stable N-(4,4-bis-substituted-pentyl)acrylamide (NPAA) moiety onto the prey protein.[1] This "mass tag" allows for the specific identification of the cross-linked peptides—and thus the interacting prey proteins and their binding interfaces—by mass spectrometry.[1]

The IMAPP strategy using this compound offers significant advantages over traditional photo-cross-linking methods by reducing the background noise from the bait protein and enabling precise identification of interaction sites.[2]

Quantitative Data Presentation

The utility of this compound in identifying protein interaction networks is exemplified by its application to the acid stress chaperone HdeA in E. coli. The following table summarizes the quantitative results from three biological replicates using the IMAPP strategy to identify HdeA client proteins.

| Biological Replicate | Number of HdeA Client Proteins Identified |

| Replicate 1 | 35 |

| Replicate 2 | 42 |

| Replicate 3 | 38 |

| Total Identified in at least two replicates | 52 |

| - Previously Reported Clients | 22 |

| - Newly Identified Clients | 28 |

| Data synthesized from the text describing the Venn diagram in the source material. |

Experimental Protocols

The following is a generalized protocol for the application of the this compound-based IMAPP strategy. Specific parameters may need to be optimized for different proteins of interest and cell types.

Site-Specific Incorporation of this compound

-

Plasmid Construction:

-

Generate a plasmid encoding the protein of interest (POI) with an in-frame amber codon (TAG) at the desired site for this compound incorporation.

-

Co-transform this plasmid with a second plasmid encoding the mutant aminoacyl-tRNA synthetase (MbPylRS) and its corresponding tRNA (tRNACUAPyl) into the expression host (e.g., E. coli or mammalian cells).

-

-

Protein Expression and this compound Incorporation:

-

Culture the transformed cells in a suitable medium.

-

Induce protein expression and supplement the medium with this compound to allow for its incorporation at the amber codon site by the orthogonal translation machinery.

-

Verify the successful incorporation and molecular weight of the modified protein using ESI-MS.

-

In Vivo Photo-Cross-Linking

-

Cell Culture and Treatment:

-

Grow the cells expressing the this compound-containing POI to the desired density.

-

If studying context-dependent interactions, apply the relevant stimulus (e.g., acid stress for HdeA).

-

-

UV Irradiation:

-

Expose the living cells to UV light (typically 365 nm) for a specified duration (e.g., 15 minutes) to activate the diazirine group on this compound and induce cross-linking to interacting proteins.

-

Protein Complex Purification and On-Bead Cleavage

-

Cell Lysis and Affinity Purification:

-

Harvest and lyse the cells under conditions that preserve the protein complexes.

-

Affinity purify the bait protein (along with its cross-linked prey) using an affinity tag (e.g., His-tag) engineered onto the bait.

-

-

Oxidative Cleavage:

-

While the protein complex is immobilized on the affinity resin, treat with a mild oxidizing agent (e.g., 8 mM H2O2) to cleave the Cɛ-Seδ bond of this compound. This reaction releases the prey proteins, which now carry the NPAA mass tag.

-

Mass Spectrometry Analysis

-

Sample Preparation:

-

Elute the tagged prey proteins from the affinity resin.

-

Perform in-solution or in-gel tryptic digestion of the eluted proteins.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Search the MS data against a relevant protein database using software such as Mascot.

-

Specifically search for peptides modified with the NPAA moiety to identify the cross-linked prey proteins and the sites of interaction.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core concepts and workflows associated with the use of this compound.

Caption: Workflow of the IMAPP strategy using this compound.

Caption: Chemical mechanism of this compound photo-cross-linking and cleavage.

Caption: Logical workflow for mapping the HdeA-DegP interaction using this compound.

References

An In-Depth Technical Guide to DiZHSeC: A Genetically Encoded Photocrosslinker for Elucidating Protein-Protein Interactions

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of DiZHSeC, a specialized chemical biology tool. It is crucial to note that this compound is not a therapeutic drug candidate but a genetically encoded, cleavable unnatural amino acid (UAA) designed for mapping protein-protein interactions (PPIs) in living cells. Therefore, this document details its mechanism of action as a research tool and the experimental protocols for its use, rather than traditional preclinical animal studies involving pharmacokinetics or toxicology.

Introduction to this compound

This compound, or Se-(N-(3-(3-methyl-3H-diazirin-3-yl)propyl)propanamide)-3-yl-homoselenocysteine, is a state-of-the-art photocrosslinker used in proteomics and chemical biology.[1] It is designed to be genetically incorporated into a protein of interest (the "bait") at a specific site. Upon activation by UV light, its diazirine group forms a highly reactive carbene, which covalently bonds with nearby interacting proteins (the "prey").

A key innovation of this compound is its selenium-carbon bond, which can be selectively cleaved through oxidation (e.g., with hydrogen peroxide, H₂O₂).[1][2] This cleavage releases the captured prey protein but leaves behind a stable, mass-spectrometry-identifiable label, an N-(4,4-bis-substituted-pentyl)acrylamide (NPAA) moiety.[1] This entire process forms the basis of a powerful strategy named IMAPP (In-situ cleavage and MS-label transfer After Protein Photocrosslinking), which enables precise identification of both the interacting partners and the specific sites of interaction.[1]

Mechanism of Action: The IMAPP Strategy

The IMAPP strategy leverages the unique chemical properties of this compound to map PPIs with high resolution. The workflow begins with the genetic incorporation of this compound into a bait protein, followed by UV-induced crosslinking to capture prey proteins within a living cell. The resulting complex is then isolated and treated with an oxidant to cleave the linker, transferring a stable tag onto the prey protein for mass spectrometry analysis.

Experimental Protocols

The successful application of this compound requires precise execution of several key steps, from genetic encoding to mass spectrometry. The protocols outlined below are based on methodologies described for its use in Escherichia coli and mammalian cells.

Site-Specific Incorporation of this compound in E. coli

This protocol enables the insertion of this compound into a target protein in response to an amber stop codon (TAG).

-

Plasmid System: Co-transform E. coli cells (e.g., BL21(DE3)) with two plasmids:

-

A plasmid expressing the target bait protein with an in-frame amber (TAG) codon at the desired incorporation site.

-

A plasmid encoding the engineered pyrrolysyl-tRNA synthetase (PylRS) mutant (e.g., L274A, C313S, Y349F) and its corresponding tRNA (tRNAPylCUA).

-

-

Culture Medium: Grow the transformed cells in minimal medium supplemented with all necessary amino acids.

-

Induction: When the cell culture reaches an appropriate optical density (e.g., OD₆₀₀ of 0.6-0.8), add the inducer (e.g., IPTG) and this compound (final concentration of ~1 mM) to the medium.

-

Expression: Allow the protein to express for a set period (e.g., 16 hours at 20°C).

-

Verification: Harvest the cells, purify the bait protein, and verify the successful incorporation of this compound using electrospray ionization mass spectrometry (ESI-MS).

In Vivo Photocrosslinking

-

Cell Culture: Grow the E. coli cells expressing the this compound-containing bait protein under the conditions required for the specific PPI to occur (e.g., for the acid chaperone HdeA, incubate at acidic pH).

-

Irradiation: Transfer the cell suspension to a suitable container (e.g., a petri dish) and place it on ice. Irradiate the cells with a UV lamp at 365 nm for 15-30 minutes to induce crosslinking.

-

Lysis: After irradiation, harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication) to release the protein complexes.

Oxidative Cleavage and Sample Preparation for MS

-

Affinity Purification: Isolate the crosslinked bait-prey complexes from the cell lysate using an affinity tag (e.g., His-tag, Flag-tag) engineered onto the bait protein.

-

SDS-PAGE: Separate the purified complexes on an SDS-PAGE gel.

-

In-Gel Cleavage and Digestion:

-

Excise the gel band corresponding to the crosslinked complex.

-

Destain and wash the gel piece.

-

Perform the oxidative cleavage by incubating the gel piece in a solution containing hydrogen peroxide (e.g., 8 mM H₂O₂) for 60 minutes. This step cleaves the Cɛ-Seδ bond of this compound.

-

Remove the H₂O₂ and perform a standard in-gel trypsin digestion.

-

-

Peptide Extraction: Extract the resulting peptides from the gel for subsequent mass spectrometry analysis.

Data Presentation: Characterization and Application

The following table summarizes key quantitative data from the characterization and validation of this compound as a photocrosslinking tool.

| Parameter | Experiment | Model System | Key Result | Reference |

| Incorporation Fidelity | ESI-MS of GFP with this compound | E. coli | Observed mass: 27944 Da; Calculated mass: 27941 Da, confirming specific incorporation. | |

| Cleavage Efficiency | UPLC-MS of this compound | In Vitro | Full cleavage of the Cɛ-Seδ bond observed after 60 min treatment with 8 mM H₂O₂. | |

| MS-Label Verification | MS/MS analysis of crosslinked HdeA dimer | In Vitro | Successfully identified the NPAA moiety (C₈H₁₃NO) on a crosslinked peptide. | |

| In Vivo Application | IMAPP on acid chaperone HdeA | E. coli | Identified 50 client proteins of HdeA, including known partners like DegP and SurA. | |

| Interface Mapping | IMAPP on HdeA-DegP complex | In Vitro | Mapped the interaction interface to hydrophobic regions of HdeA, consistent with previous studies. |

Visualization of this compound Chemistry

The unique structure of this compound is central to its function. The diazirine group enables photocrosslinking, while the selenium-carbon bond allows for specific cleavage, leaving a stable analytical signature.

References

Methodological & Application

Application Notes and Protocols for the Use of Daidzein in Primary Neuron Cultures

Note: The initial query for "DiZHSeC" yielded no relevant results and is presumed to be a typographical error. The following application notes are for Daidzein , a phytoestrogen with well-documented effects in primary neuron cultures.

Audience: Researchers, scientists, and drug development professionals.

Introduction to Daidzein

Daidzein is an isoflavone, a class of phytoestrogens found predominantly in soybeans and other legumes.[1] It is recognized for its neurotrophic and neuroprotective properties, making it a compound of significant interest in neuroscience research.[2][3][4] In primary neuron cultures, daidzein has been shown to promote neurite outgrowth, protect against various neurotoxic insults, and modulate key signaling pathways involved in neuronal survival and function.[2] Its mechanisms of action are multifaceted, involving interactions with estrogen receptors (ERs) and other cellular signaling molecules.

Mechanism of Action in Neurons

Daidzein exerts its effects through several signaling pathways, which can be both dependent on and independent of classical estrogen receptors.

-

Neuroprotection: Daidzein protects neurons from damage by inhibiting oxidative stress, inflammation, and apoptosis. It has been shown to be effective against neurotoxicity induced by β-amyloid, glutamate, and oxygen-glucose deprivation (OGD). This protection is mediated by activating pro-survival pathways like PI3K/Akt/mTOR and promoting the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF).

-

Neuritogenesis: In dorsal root ganglion (DRG) neurons, daidzein stimulates neurite outgrowth. This effect is not mediated by estrogen receptors but rather through the activation of a Src kinase, Protein Kinase C delta (PKCδ), and ERK signaling cascade.

-

PPARγ Activation: Daidzein can also activate the Peroxisome Proliferator-Activated Receptor-γ (PPARγ). This is achieved not by direct binding, but by promoting the nuclear translocation of PPARγ, which in turn decreases cell death and improves synaptic function in cortical neurons under OGD conditions.

-

Estrogen Receptor (ER) Mediation: In some contexts, daidzein's anti-apoptotic effects are mediated through both ERα and ERβ. For instance, it can attenuate HIV-1 Tat-induced apoptosis in cortical neurons via an ER-dependent mechanism.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by daidzein in primary neurons.

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of daidzein in primary neuron cultures from various studies.

Table 1: Daidzein Concentration and Neuroprotective Effects

| Cell Type | Insult | Daidzein Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Rat Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 0.05 - 5 µM | Decreased cell death, improved synaptic function. | |

| Rat Hippocampal Neurons | Glutamate / β-amyloid | 3.9 µM | Neuroprotective action. | |

| Primary Cortical Neurons | HIV-1 Tat Protein | 0.05 - 1 µM | Attenuated Tat-induced apoptosis. |

| Primary Cortical Neurons | High Concentrations | 50 - 100 µM | Increased LDH release, indicating cytotoxicity. | |

Table 2: Daidzein Concentration and Neuritogenic Effects

| Cell Type | Daidzein Concentration | Observed Effect | Reference |

|---|---|---|---|

| Rat Dorsal Root Ganglion (DRG) Neurons | 30 µM | Significant increase in total neurite length and tip number per neuron. |

| Rat Hippocampal Neurons | 30 µM | Promoted neurite extension. | |

Experimental Protocols

General Workflow for Studying Daidzein Effects

Protocol for Daidzein Treatment and Neurite Outgrowth Analysis

This protocol is adapted from methodologies used for studying daidzein-induced neuritogenesis in primary DRG neurons.

Materials:

-

Primary DRG neuron cultures

-

Daidzein powder (Sigma-Aldrich or equivalent)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Neurobasal medium with supplements (e.g., B27, L-glutamine)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody (e.g., anti-β-III tubulin or anti-NF-L)

-

Fluorescently-labeled secondary antibody

-

Mounting medium with DAPI

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Preparation of Daidzein Stock Solution:

-

Dissolve daidzein powder in DMSO to create a high-concentration stock solution (e.g., 30 mM).

-

Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Cell Culture and Treatment:

-

Plate primary DRG neurons on coated coverslips (e.g., poly-D-lysine and laminin) at a suitable density.

-

Allow neurons to adhere and extend initial processes for at least 24 hours.

-

Prepare working solutions of daidzein by diluting the stock solution in pre-warmed culture medium to the final desired concentration (e.g., 30 µM). Prepare a vehicle control using an equivalent amount of DMSO.

-

Carefully replace the existing medium with the daidzein-containing medium or vehicle control medium.

-

Incubate the cultures for 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

Immunocytochemistry for Neurite Visualization:

-

After incubation, gently wash the cells twice with warm PBS.

-

Fix the neurons with 4% PFA for 15-20 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a corresponding fluorescently-labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

-

Wash three times with PBS.

-

Mount the coverslips onto glass slides using a mounting medium containing DAPI.

-

-

Image Acquisition and Analysis:

-

Acquire images of randomly selected individual neurons using a fluorescence microscope.

-

Quantify neurite outgrowth using image analysis software. Common parameters include:

-

Total neurite length per neuron.

-

Number of primary neurites per neuron.

-

Number of branch points (or tips) per neuron.

-

-

Perform statistical analysis to compare daidzein-treated groups with the vehicle control.

-

Protocol for Western Blot Analysis of Signaling Pathways

This protocol allows for the investigation of daidzein's effect on protein phosphorylation, such as Src, PKCδ, and ERK.

-

Cell Lysis and Protein Extraction:

-

Culture and treat neurons with daidzein for the desired time (e.g., 0, 15, 30, 60 minutes for phosphorylation events).

-

Wash cells with ice-cold PBS.

-

Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-p-ERK, anti-total-ERK, anti-p-Src) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

-

References

- 1. Daidzein's potential in halting neurodegeneration: unveiling mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Daidzein induces neuritogenesis in DRG neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 4. Daidzein induces neuritogenesis in DRG neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for DiZHSeC in In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

DiZHSeC is a genetically encoded, membrane-permeable, and releasable photocrosslinker designed for the identification of protein-protein interactions in living systems. To date, its application has been primarily documented in cellular models (E. coli and mammalian cell lines). This document provides a comprehensive overview of the current knowledge on this compound and presents a generalized protocol for its use. Crucially, as of the latest literature review, there are no established protocols for the administration of this compound in in vivo animal models. Therefore, this guide also puts forth a hypothetical experimental workflow and critical considerations for researchers pioneering the use of this compound in in vivo studies.

Introduction to this compound

This compound is a powerful tool in chemical biology for capturing transient and weak protein-protein interactions (PPIs) within their native cellular environment. It belongs to the family of diazirine-based photocrosslinkers, which, upon photoactivation with UV light (typically around 350-365 nm), generate a highly reactive carbene intermediate. This carbene can then covalently crosslink with interacting proteins in close proximity.

A key feature of this compound is its releasable nature, allowing for the separation of the "bait" protein from its "prey" after capture, which facilitates the identification of interacting partners through mass spectrometry. While its efficacy has been demonstrated in cell culture, its potential for in vivo applications remains to be explored.

Current Applications and Limitations

The primary application of this compound has been in mapping protein-protein interaction interfaces within living cells[1][2]. Studies have successfully utilized this compound in both Escherichia coli and human cell lines (HEK 293T) to identify binding partners of specific proteins[2][3].

Current Limitations: The major gap in the current body of research is the absence of data on the use of this compound in whole animal models. There is no available information regarding its in vivo:

-

Dosage and administration routes

-

Pharmacokinetics (absorption, distribution, metabolism, and excretion)

-

Toxicity profile

-

Efficacy in animal models of disease

In Vitro Protocol: this compound in Mammalian Cell Culture

This protocol is based on methodologies reported for the use of this compound in HEK 293T cells.

Materials

-

HEK 293T cells

-

Plasmids for expressing the bait protein with an unnatural amino acid incorporation system

-

This compound (typically dissolved in an appropriate solvent like DMSO)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Transfection reagent (e.g., Lipofectamine)

-

UV lamp (365 nm)

Experimental Procedure

-

Cell Culture and Transfection:

-

Plate HEK 293T cells and grow to the desired confluency (e.g., 80%).

-

Co-transfect the cells with the plasmids encoding the bait protein and the necessary machinery for unnatural amino acid incorporation.

-

-

This compound Incubation:

-

Following transfection, replace the medium with fresh medium containing this compound. The concentration of this compound used in published studies is typically in the micromolar range.

-

-

Photocrosslinking:

-

After a suitable incubation period to allow for protein expression and this compound incorporation, irradiate the cells with a 365 nm UV lamp to induce photocrosslinking.

-

-

Cell Lysis and Analysis:

-

Lyse the cells and proceed with downstream applications, such as affinity purification of the bait protein and identification of crosslinked partners by mass spectrometry.

-

Hypothetical In Vivo Experimental Workflow

The following section outlines a proposed workflow for researchers intending to use this compound in animal models for the first time. This is a conceptual guide and requires extensive optimization and validation.

Preliminary In Vitro Characterization

Before moving to animal studies, it is crucial to thoroughly characterize the behavior of this compound in relevant cell lines.

Table 1: In Vitro Characterization of this compound

| Parameter | Experimental Assay | Purpose |

| Optimal Concentration | Dose-response studies in the cell line of interest | Determine the lowest effective concentration for photocrosslinking |

| Incubation Time | Time-course experiments | Identify the optimal duration for this compound uptake and protein incorporation |

| UV Exposure Time | Varying UV irradiation times | Determine the minimal UV dose required for efficient crosslinking |

| Cytotoxicity | Cell viability assays (e.g., MTT, LDH) | Assess the toxic effects of this compound and UV exposure on cells |

Proposed In Vivo Experimental Protocol

This hypothetical protocol outlines the key steps for a pilot in vivo study, likely in a rodent model (e.g., mouse).

1. Animal Model Selection:

- Choose an appropriate animal model that is relevant to the biological question being investigated.

2. Determination of Administration Route and Dosage:

- This is the most critical and unknown parameter. Potential administration routes include intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection.

- Initial dose-finding studies will be necessary. It is advisable to start with a low dose and escalate gradually while monitoring for signs of toxicity.

3. Pharmacokinetic and Toxicity Studies:

- Conduct preliminary pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

- Perform acute toxicity studies to determine the maximum tolerated dose (MTD).

4. In Vivo Photocrosslinking:

- Administer this compound to the animal model.

- At the time of peak tissue distribution (determined from pharmacokinetic studies), irradiate the target tissue with a 365 nm UV light source. This may require specialized equipment for targeted light delivery.

5. Tissue Collection and Analysis: